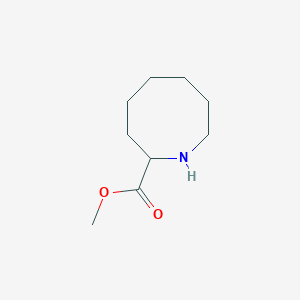

Methyl azocane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl azocane-2-carboxylate” is a chemical compound with the IUPAC name “methyl 2-azocanecarboxylate”. It has a molecular weight of 171.24 and its InChI code is 1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 .

Synthesis Analysis

The synthesis of azo dye derivatives, which include compounds like “Methyl azocane-2-carboxylate”, has been a topic of significant interest in the pharmaceutical sector . The pharmaceutical industries require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis

The molecular structure of “Methyl azocane-2-carboxylate” is represented by the InChI code1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 . Chemical Reactions Analysis

Carboxylic acids, such as “Methyl azocane-2-carboxylate”, have several reactions involving the O−H bond, including acid dissociation and solvolytic reactions .Physical And Chemical Properties Analysis

“Methyl azocane-2-carboxylate” has a predicted boiling point of 238.1±33.0 °C and a predicted density of 0.975±0.06 g/cm3 . Its pKa is predicted to be 9.41±0.40 .Applications De Recherche Scientifique

Asymmetric Synthesis Applications

- Azocane-2-carboxylic Acids Synthesis : Methyl azocane-2-carboxylate derivatives were synthesized with high enantiomeric excess, indicating potential use in asymmetric synthesis of α-alkylated α-amino acids (Georg & Guan, 1992).

Chemical Reactions and Properties

- DNA Methylation Research : The analog 5-aza-2'-deoxycytidine, related to Methyl azocane-2-carboxylate, is used extensively to induce gene expression and cellular differentiation through DNA demethylation (Jüttermann et al., 1994).

- Novel Aziridine Esters Synthesis : The efficient alkylation of aromatic heterocycles with Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, leads to novel aziridine esters (Alves et al., 2000).

- Gene Expression Alteration : Methyl 2H-Azirine-3-carboxylates, similar to Methyl azocane-2-carboxylate, act as good dienophiles in chemical reactions affecting the gene expression (Bhullar et al., 1997).

Potential Therapeutic Targets

- Cancer Therapy : DNA methylation studies, particularly using 5-aza-2'-deoxycytidine, a compound related to Methyl azocane-2-carboxylate, have implications in cancer therapy by targeting gene body methylation (Yang et al., 2014).

Organocatalysis

- Catalysis in Asymmetric Michael Additions : Methyl 4-aminopyrrolidine-2-carboxylates, akin to Methyl azocane-2-carboxylate, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Molecular Chemistry

- Synthesis of Benzo[c]azocanones : Ethyl 1-oxo-indane-2-carboxylate, related to Methyl azocane-2-carboxylate, was used in a bismuth-mediated ring-expansion reaction to synthesize benzo[c]azocanones (Behler et al., 2011).

Environmental Impact

- Azo Dye Reduction by Microflora : Studies on azo dyes, which include compounds structurally similar to Methyl azocane-2-carboxylate, focus on their reduction by intestinal microflora, highlighting environmental and health impacts (Chung et al., 1992).

Orientations Futures

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties and their pharmacological applications are being explored .

Propriétés

IUPAC Name |

methyl azocane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMGEIEZFUSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azocane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)

![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)

![3-[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2570297.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2570300.png)

![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B2570301.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)

![methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2570311.png)